2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol
Overview
Description
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol is a synthetic compound with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol . It is a colorless solid that is insoluble in water but soluble in organic solvents such as benzene and toluene . This compound is primarily used as an intermediate in the synthesis of various chemical products, including pesticides and pharmaceuticals .
Preparation Methods
The synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol typically involves the reduction of 2,3,5,6-tetrafluoro-4-methylbenzoic acid. The process is carried out at temperatures below 30°C using sodium borohydride (NaBH4) in ethylene glycol dimethyl ether as the solvent . The reaction mixture is then treated with dimethyl sulfate at 50°C for one hour, followed by post-treatment to obtain the final product .
Industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol undergoes various chemical reactions, including:
The major products formed from these reactions include 2,3,5,6-tetrafluoro-4-methylbenzaldehyde, 2,3,5,6-tetrafluoro-4-methylbenzene, and various substituted derivatives .
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The fluorine atoms in the compound enhance its binding affinity to target proteins, making it a potent modulator of biochemical pathways .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol is unique due to its tetrafluorinated structure, which imparts distinct chemical and physical properties. Similar compounds include:
2,3,5,6-Tetrafluoro-4-methylbenzaldehyde: An oxidation product of the compound, used in the synthesis of other fluorinated compounds.
2,3,5,6-Tetrafluoro-4-methylbenzene: A reduction product, used as a precursor in various chemical reactions.
4-Methyl-2,3,5,6-tetrafluorophenol: A related compound with a hydroxyl group on the aromatic ring, used in organic synthesis.
These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the versatility of fluorinated aromatic compounds in scientific research and industrial applications .
Biological Activity
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS Number: 79538-03-7) is an organofluorine compound characterized by its unique molecular structure, which includes four fluorine atoms substituted on a benzyl alcohol framework. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential applications and biological activities.
- Molecular Formula : C₈H₆F₄O
- Molecular Weight : 194.126 g/mol
- Structure : The compound features a hydroxyl group (-OH) attached to a benzene ring that has four fluorine substituents at the 2, 3, 5, and 6 positions and a methyl group at the para position (4-position).
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its role as a metabolite of certain pyrethroid pesticides. It serves as a biomarker for assessing human exposure to these pesticides and evaluating potential health risks.
The specific mechanism of action for this compound remains poorly defined; however, it is believed to interact with various biological systems through enzyme inhibition or activation. Its fluorinated structure may enhance its reactivity and influence its interactions within biological pathways.
Applications in Research
- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme mechanisms.
- Pharmaceutical Synthesis : It serves as an intermediate in synthesizing pharmaceuticals that require fluorinated aromatic compounds for enhanced biological activity.
- Environmental Monitoring : As a metabolite of pyrethroid pesticides, it aids in assessing pesticide exposure levels in humans and the environment.
Study on Metabolic Pathways
Research indicates that this compound is involved in the metabolic degradation of pyrethroid pesticides. Its presence in biological samples can indicate exposure levels and potential health impacts associated with pesticide use .
Toxicological Assessments
A study focusing on the toxicological effects of fluorinated compounds highlighted that this compound exhibits lower toxicity compared to other organofluorine compounds. This finding suggests its potential safety as an intermediate in pesticide formulations .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylbenzyl alcohol | C₈H₁₀O | No fluorine substituents; more hydrophobic |
2-Fluoro-4-methylbenzyl alcohol | C₈H₇FO | Only one fluorine; less polar than tetrafluorinated |
2,3-Difluoro-4-methylbenzyl alcohol | C₈H₈F₂O | Two fluorines; different reactivity patterns |
2,3-Dichloro-4-methylbenzyl alcohol | C₈H₈Cl₂O | Chlorine substituents; different biological activity |
The presence of four fluorine atoms significantly alters the chemical properties of this compound compared to similar compounds. This substitution enhances its polarity and potential reactivity while influencing its biological interactions .
Properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCSTULKVNHEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370164 | |
Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-03-7 | |
Record name | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79538-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanol, 2,3,5,6-tetrafluoro-4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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